Lipophilicity (XLogP3) of the Ortho-Chlorophenyl Derivative vs. Parent Phenyl and Tert-Butyl Analogs
The target compound exhibits an XLogP3 of 3.2, placing its lipophilicity between that of the unsubstituted phenyl analog (2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, logP 3.31) and the tert-butyl analog (N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide, logP 2.29). This moderate lipophilicity, governed by the ortho-chloro substituent, positions the compound in a distinct region of lipophilic-ligand efficiency space relevant for blood-brain barrier penetration and membrane partitioning [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: logP = 3.31; N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide: logP = 2.29 |
| Quantified Difference | Target logP is 0.11 lower than the phenyl analog and 0.91 higher than the tert-butyl analog |
| Conditions | Computed values: PubChem XLogP3 for target; chemsrc/chemscene logP for comparators |
Why This Matters
For CNS-targeted programs, logP values between 2 and 4 are often desirable; the target sits in the middle of this range, offering a differentiated starting point for lead optimization that neither the more lipophilic phenyl nor the less lipophilic tert-butyl analog provides.
- [1] PubChem Compound Summary for CID 3830575 (target); ChemSrc for 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (logP 3.31178); ChemScene for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide (logP 2.29278). View Source
